2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid

Description

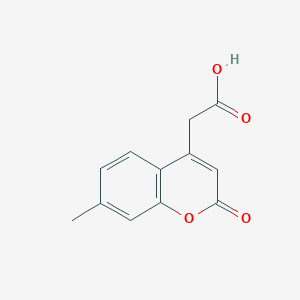

2-(7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid (CAS RN: 50402-83-0) is a coumarin derivative with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.20 g/mol . Its structure comprises a coumarin core (2H-chromen-2-one) substituted with a methyl group at position 7 and an acetic acid moiety at position 4 (Figure 1). This compound serves as a versatile precursor in medicinal chemistry, enabling the synthesis of hydrazides, amides, and other derivatives with enhanced bioactivity .

Properties

IUPAC Name |

2-(7-methyl-2-oxochromen-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-7-2-3-9-8(5-11(13)14)6-12(15)16-10(9)4-7/h2-4,6H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQLZKYCWITDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964989 | |

| Record name | (7-Methyl-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50764-81-3 | |

| Record name | (7-Methyl-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol

-

Reactants :

-

3-Methylresorcinol (1.0 equiv)

-

Ethyl acetoacetate (1.2 equiv)

-

-

Catalyst : Concentrated sulfuric acid or FeCl₃·6H₂O (10 mol%)

Table 1 : Optimization of Pechmann Condensation Parameters

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst | FeCl₃·6H₂O | 92 |

| Solvent | Toluene | 89 |

| Temperature (°C) | 110 | 95 |

Post-condensation, the 4-methyl group is oxidized to a carboxylic acid. KMnO₄ in acidic medium selectively oxidizes the methyl group to yield the acetic acid side chain.

Knoevenagel Condensation with Functionalized Salicylaldehydes

The Knoevenagel method offers precise control over substituent placement. 5-Methylsalicylaldehyde reacts with malonic acid derivatives to construct the coumarin backbone.

Synthetic Pathway

-

Step 1 : Condensation of 5-methylsalicylaldehyde with diethyl malonate in ethanol using piperidine and acetic acid.

-

Forms 7-methylcoumarin-3-carboxylic acid ethyl ester .

-

-

Step 2 : Hydrolysis of the ester group using NaOH (2M) to yield the carboxylic acid.

-

Step 3 : Decarboxylation at 150°C under vacuum to remove the 3-carboxylic group.

Critical Note : Position 4 functionalization requires subsequent Friedel-Crafts acylation, though electron-withdrawing effects of the lactone complicate direct electrophilic substitution.

Direct Acetic Acid Side Chain Introduction via Alkylation

Post-coumarin synthesis, nucleophilic alkylation at position 4 introduces the acetic acid moiety.

Bromination-Alkylation Sequence

-

Bromination : Treat 7-methylcoumarin with NBS (N-bromosuccinimide) in CCl₄ to yield 4-bromo-7-methylcoumarin .

-

Alkylation : React with sodium cyanoacetate in DMF, followed by acidic hydrolysis to 4-(carboxymethyl)-7-methylcoumarin .

Equation :

Industrial-Scale Production and Purification

Industrial methods prioritize cost efficiency and reproducibility:

Continuous Flow Hydrogenation

-

Process : Catalytic hydrogenation of 4-nitro-7-methylcoumarin in a Pd/C-packed flow reactor.

-

Conditions : 50 bar H₂, 80°C, residence time 30 minutes.

-

Yield : 85–90% with >99% purity.

Table 2 : Industrial Synthesis Parameters

| Stage | Conditions | Output |

|---|---|---|

| Hydrogenation | Pd/C, H₂, 80°C | 4-Amino-7-methylcoumarin |

| Oxidation | KMnO₄, H₂SO₄ | Carboxylic acid |

Crystallization and Characterization

Final purification involves recrystallization from ethanol/water (1:3), yielding white crystals (mp: 192–194°C).

Key Analytical Data :

Chemical Reactions Analysis

Types of Reactions

2-(7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound .

Scientific Research Applications

2-(7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of enzymes like carbonic anhydrase and the regulation of reactive oxygen species . The compound’s anti-inflammatory effects could be due to its ability to inhibit specific inflammatory mediators .

Comparison with Similar Compounds

Key Properties :

- Synthesis : Prepared via hydrolysis of methyl 2-(7-methyl-2-oxo-2H-chromen-4-yl)acetate under basic conditions, followed by acidification .

- Characterization : Confirmed by FTIR (C=O lactone at 1736 cm⁻¹, carboxyl at 1707 cm⁻¹), $ ^1H $-NMR (δ 2.59 for methyl, 3.41 for acetic acid protons), and CHN analysis .

- Applications : Intermediate for antimicrobial, antioxidant, and anti-inflammatory agents .

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The bioactivity and physicochemical properties of coumarin-acetic acid derivatives are highly sensitive to substituent type and position. Below is a comparative analysis with key analogues:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activities | References |

|---|---|---|---|---|---|

| 2-(7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid | C₁₂H₁₀O₄ | 218.20 | -CH₃ (position 7) | Antimicrobial, antioxidant, anti-inflammatory | |

| [(4-Butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid | C₁₆H₁₈O₅ | 290.31 | -CH₂CH₂CH₂CH₃ (position 4), -OCH₂COOH (position 5) | Not reported; predicted higher lipophilicity | |

| 2-(7-Methoxy-2-oxo-2H-chromen-4-yl)acetic acid | C₁₂H₁₀O₅ | 234.20 | -OCH₃ (position 7) | Not reported; methoxy group may enhance electron-donating capacity | |

| (2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid | C₂₃H₁₆O₅ | 372.37 | -Ph (position 4), -OPh-COOH (position 7) | Not reported; increased steric bulk may affect receptor binding | |

| 2-((3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide | C₂₀H₁₉NO₄ | 337.37 | -CH₂Ph (position 3), -NHCOCH₃ (position 7) | Potential hydrogen-bonding interactions due to acetamide group |

Key Observations :

Alkyl vs. Alkoxy Substituents: The methyl group in the parent compound enhances metabolic stability compared to the methoxy group in C₁₂H₁₀O₅, which may improve electron-donating capacity but reduce lipophilicity .

Aryl and Heterocyclic Modifications: The phenyl substituent in C₂₃H₁₆O₅ introduces steric hindrance, which could limit binding to compact active sites but enhance π-π stacking interactions . The benzyl group in C₂₀H₁₉NO₄ adds bulk and hydrophobicity, while the acetamide moiety enables hydrogen bonding, a critical feature for target engagement .

Biological Activity

2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid, a compound derived from the coumarin family, has garnered attention for its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C₁₂H₁₀O₄, with a molecular weight of approximately 218.2 g/mol. The compound features a chromenone structure characterized by a methyl group at the 7-position and a carboxylic acid group at the 2-position, which contribute to its biological activity.

Anti-inflammatory Properties

One of the most significant biological activities of this compound is its anti-inflammatory effect. Research indicates that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By reducing the production of prostaglandins, it alleviates inflammation in various models.

Antioxidant Activity

The compound has shown potential as an antioxidant by modulating oxidative stress responses in cells. It enhances the expression of genes involved in antioxidant defense mechanisms, thereby protecting cells from oxidative damage.

Antimicrobial and Anticancer Effects

Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains and anticancer effects against cell lines such as MCF-7 (breast cancer). The IC₅₀ values for some derivatives indicate potent activity, suggesting that this compound could be a lead structure for developing new antimicrobial and anticancer agents .

Enzyme Interaction

The compound interacts with several enzymes involved in metabolic pathways. For instance, it has been observed to inhibit enzymes related to inflammatory pathways and can be metabolized by cytochrome P450 enzymes, leading to bioactive metabolites that further exert biological effects.

Cell Signaling Modulation

At the cellular level, this compound modulates key signaling pathways that influence cell survival and apoptosis. This modulation can lead to enhanced cellular resilience against stressors, making it a candidate for therapeutic applications in diseases characterized by oxidative stress or inflammation .

Case Studies

- In Vitro Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against cancer cell lines with varying IC₅₀ values, indicating its potential as an anticancer agent .

- Animal Models : In animal studies, varying dosages have been tested to evaluate the compound's anti-inflammatory and antioxidant effects. Results indicated that lower doses effectively reduce inflammation without significant toxicity.

- Comparison with Other Compounds : When compared to other coumarin derivatives, this compound exhibited superior activity against certain microbial strains and cancer cells, highlighting its unique pharmacological profile .

Q & A

Q. What are the key steps for synthesizing 2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid?

The synthesis typically involves coupling a substituted coumarin core with an acetic acid moiety. A common approach includes:

Formation of the coumarin scaffold : Start with 7-methyl-4-hydroxycoumarin, which undergoes alkylation or nucleophilic substitution at the 4-position.

Acetic acid attachment : Introduce the acetic acid group via esterification followed by hydrolysis. For example, methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate (a derivative) can be synthesized and hydrolyzed under basic conditions to yield the free acid .

Purification : Use recrystallization or column chromatography to isolate the product. Validate purity via HPLC or NMR (¹H/¹³C).

Q. How is the molecular structure of this compound characterized?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For coumarin derivatives, characteristic peaks include aromatic protons (δ 6.5–8.0 ppm) and carbonyl groups (δ ~160–180 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns. Monoisotopic mass (234.0528 Da) aligns with theoretical calculations .

- Elemental Analysis : Validate empirical formula (C₁₂H₁₀O₅) with combustion analysis .

Advanced Research Questions

Q. What crystallographic refinement methods are optimal for resolving structural ambiguities?

- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections. SHELXL’s integration with WinGX/ORTEP allows visualization of thermal ellipsoids and molecular packing .

- Data Contradictions : If X-ray data conflicts with NMR (e.g., unexpected bond lengths), re-examine refinement parameters (ADPs, occupancy factors) and validate hydrogen bonding via Fourier difference maps .

Q. How can researchers resolve discrepancies in photophysical property data across studies?

- Method Standardization : Ensure consistent solvent polarity, pH, and temperature during UV-Vis/fluorescence measurements. For example, coumarin derivatives exhibit solvatochromism, which can skew comparisons .

- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., 7-methoxycoumarin-4-acetic acid) to identify substituent effects on λmax or quantum yield .

Q. What strategies mitigate stability issues during storage and handling?

- Storage Conditions : Store in anhydrous environments (desiccators) at 4°C to prevent hydrolysis of the lactone ring. Use argon/vacuum sealing for long-term storage .

- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to track decomposition products .

Q. How do structural modifications (e.g., alkyl chain length) impact biological activity?

- Comparative Synthesis : Synthesize analogs (e.g., 4-butyl-7-methyl derivatives) and test in bioassays (e.g., enzyme inhibition). Use SAR (Structure-Activity Relationship) models to correlate substituent size/logP with activity .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict electronic effects of substituents on binding affinity .

Methodological Notes

- Crystallography Workflow :

- Analytical Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.